molecular formula C7H10N4O B13212299 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide

Cat. No.: B13212299
M. Wt: 166.18 g/mol
InChI Key: ADAZCDPAOFZYOS-UHFFFAOYSA-N
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Description

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C7H10N4O. It is used primarily in scientific research and as a synthetic intermediate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with methylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific hydrazine group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a prodrug and induce autophagy in macrophages sets it apart from other similar compounds .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5-(2-methylhydrazinyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H10N4O/c1-9-11-5-2-3-6(7(8)12)10-4-5/h2-4,9,11H,1H3,(H2,8,12)

InChI Key

ADAZCDPAOFZYOS-UHFFFAOYSA-N

Canonical SMILES

CNNC1=CN=C(C=C1)C(=O)N

Origin of Product

United States

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